molecular formula C19H16N4OS B2712646 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1111965-90-2

5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2712646
CAS No.: 1111965-90-2
M. Wt: 348.42
InChI Key: CKWBPVKRGLHNNH-UHFFFAOYSA-N
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Description

5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic small molecule of significant interest in oncology research, primarily investigated for its potential as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor . The constitutive activation of STAT3 is a common oncogenic driver in many cancers, promoting cell proliferation, survival, and metastasis. This compound is structurally characterized by a 1,2,4-oxadiazole core linked to a phenylimidazole moiety via a thiomethyl bridge, a design often employed to mimic phosphorylated tyrosine residues and disrupt the STAT3 SH2 domain's function, thereby preventing its dimerization and subsequent DNA binding. Research into this compound and its structural analogs focuses on elucidating the structure-activity relationships critical for selective inhibition of the STAT3 pathway over other signaling nodes. Its core research value lies in its utility as a chemical probe to dissect STAT3-dependent signaling networks in vitro and to evaluate the therapeutic potential of targeting this pathway in various malignant cell models, including those for breast cancer, leukemias, and head and neck cancers. Studies utilizing this compound contribute to the broader understanding of transcription factor inhibition and the development of targeted anti-cancer agents.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-14-6-5-7-15(12-14)18-21-17(24-22-18)13-25-19-20-10-11-23(19)16-8-3-2-4-9-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWBPVKRGLHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1.1. Formation of the Oxadiazole Core

The 1,2,4-oxadiazole ring may be synthesized via:

  • Hydrazide + Nitrile Route : Reaction of a hydrazide (e.g., RCONHNH2 ) with a nitrile (RCN ) under basic conditions to form an intermediate, followed by cyclization .

  • Thiosemicarbazide Cyclization : Oxidative cyclization of thiosemicarbazides (e.g., RCSNHNNHCOR' ) using reagents like iodine or hypervalent iodine to form the oxadiazole ring .

2.1. Cyclization of Hydrazides

For 1,2,4-oxadiazoles, cyclization likely involves:

  • Condensation : Hydrazide reacts with a carbonyl compound (e.g., nitrile) to form an intermediate.

  • Ring Closure : Loss of water or ammonia facilitates cyclization, forming the oxadiazole ring .

2.2. Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides (e.g., RCSNHNNHCOR' ) undergo oxidative cyclization using reagents like iodine or hypervalent iodine (e.g., PhIO ) to form the oxadiazole ring. This method is efficient and scalable .

3.1. NMR Spectroscopy

While specific data for this compound is unavailable, analogous oxadiazoles show:

  • 1H NMR : Singlet signals for methylene protons (e.g., CH2 at ~5.11 ppm) and exchangeable NH protons (e.g., ~12.97 ppm) .

  • 13C NMR : Carbonyl carbons (e.g., C=O at ~193.2 ppm) and methylene carbons (e.g., ~40.1 ppm) .

Feature Expected Shift (ppm) Reference
Methylene (CH₂)~5.11
NH proton~12.97
Carbonyl (C=O)~193.2

3.2. Crystallography

1,3,4-oxadiazoles often crystallize in monoclinic systems (e.g., P2/c space group) with hydrogen bonding influencing the crystal lattice . For 1,2,4-oxadiazoles, similar packing patterns may occur, depending on substituent orientation.

Biological and Functional Implications

While no direct data exists for this compound, related oxadiazole derivatives exhibit:

  • Anticancer Activity : Some 1,3,4-oxadiazoles inhibit EGFR, Src, and IL-6, with IC₅₀ values in the micromolar range .

  • Enzyme Inhibition : Thio-substituted oxadiazoles show broad-spectrum activity against enzymes like acetylcholinesterase .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves multi-step reactions that include the formation of the oxadiazole ring and the introduction of the imidazole moiety. Recent studies have utilized methods such as:

  • Condensation Reactions : Combining 1H-imidazole derivatives with thioether and oxadiazole precursors.
  • Cyclization Techniques : Employing cyclization strategies to form the oxadiazole ring effectively.

These methods have shown promising yields and purity levels, which are crucial for subsequent biological evaluations .

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure exhibit notable anticancer activities. For instance:

  • Mechanism-Based Approaches : Studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit key signaling pathways involved in cancer cell proliferation. Certain derivatives have shown up to 98% growth inhibition in various cancer cell lines, including breast (MCF7) and prostate (PC3) cancers .
CompoundCell LineGrowth Inhibition (%)
5-(4-chlorophenyl)-1,3,4-oxadiazoleMCF798.74
5-(4-fluorophenyl)-1,3,4-oxadiazolePC395.37

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. A series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) studies revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a new class of antibiotics .

Anti-inflammatory Effects

Preliminary studies indicate that certain derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study on Anticancer Activity

A study published in Molecular Pharmacology investigated a series of oxadiazole derivatives for their anticancer effects. The results highlighted that:

  • Compounds with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against cancer cells.

This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy .

Evaluation of Antimicrobial Properties

In another investigation focused on antimicrobial activity, researchers synthesized a library of oxadiazoles and assessed their efficacy against various pathogens. The findings indicated that certain compounds significantly reduced bacterial growth at low concentrations, supporting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole depends on its specific application. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
Target Compound 1,2,4-Oxadiazole 3-(m-tolyl); 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl) Not reported (theoretical) Likely condensation/cyclization
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) 1,2,4-Triazole 3,5-diimidazole (4',5'-diphenyl) Antibacterial, Antifungal One-pot condensation (benzil, aldehydes)
5-(5-Methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thiones (11-15) 1,2,4-Triazole 5-methylimidazole; 3-thione Analgesic, Anti-inflammatory Isothiocyanate coupling + cyclization
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione 1,2,4-Triazole 5-(thiadiazole-thioether); 3-thione Antifungal, Antibacterial Alkylation of thiol intermediates
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-(m-tolyl); 2-amine Insecticidal, Fungicidal Cyclization of thiosemicarbazides
Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate 1,2,4-Oxadiazole 3-carboxylate; 5-(fluoro-imidazole-phenyl) Not reported (commercial) Esterification of oxadiazole precursors

Key Differences and Trends

(a) Core Heterocycle and Bioactivity

  • 1,2,4-Oxadiazoles (e.g., target compound, ): Known for metabolic stability and CNS activity.
  • 1,2,4-Triazoles (e.g., C1, ): Exhibit broader antimicrobial activity due to hydrogen-bonding capacity (N-H groups). However, the target compound’s thioether linkage may reduce polarity, favoring pharmacokinetics.
  • 1,3,4-Thiadiazoles (e.g., ): Sulfur atoms improve redox activity, contributing to antifungal properties. The target compound lacks sulfur in the core but includes a thioether side chain, which may mimic similar interactions.

(b) Substituent Effects

  • Imidazole Derivatives : The target compound’s imidazole-thioether side chain is structurally distinct from C1’s diphenylimidazole or ’s methylimidazole. The phenyl group may enhance π-π stacking in target binding.
  • Thioether vs.

Biological Activity

The compound 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS Number: 1111965-90-2) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C19H16N4OSC_{19}H_{16}N_{4}OS, with a molecular weight of 348.4 g/mol. The structural features that contribute to its biological activity include the imidazole and oxadiazole moieties, known for their pharmacological potential.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines effectively.

Case Study: Anticancer Efficacy

A comparative study evaluated several oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Reference
5-((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazoleMCF7 (Breast cancer)0.275
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS cancer)0.24
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-aminePC3 (Prostate cancer)0.41785

These results demonstrate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds featuring the oxadiazole structure have shown efficacy against various pathogens.

Research Findings on Antimicrobial Activity

A study highlighted the antibacterial and antifungal activities of several oxadiazole derivatives:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
This compoundAntibacterial32 µg/mL
1,3,4-Oxadiazole derivativesAntifungal16 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of oxadiazole derivatives. A study indicated that certain derivatives could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenases (COX) and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential heterocyclic coupling and thioether formation. Key steps include:
  • S-Alkylation : React 1-phenyl-1H-imidazole-2-thiol with a bromomethyl-oxadiazole intermediate under basic conditions (e.g., NaOH in DMF) to form the thioether linkage .
  • Cyclization : Use Cs₂CO₃ or NaH as a base for oxadiazole ring closure, which improves yield compared to weaker bases .
  • Purification : Flash chromatography (e.g., AcOEt:hexane gradients) or recrystallization (DCM:MeOH) ensures purity .
    Optimization involves adjusting solvent polarity (DMF vs. THF) and base strength (NaH for faster kinetics, Cs₂CO₃ for milder conditions) .

Q. How can the structure and purity of this oxadiazole derivative be confirmed?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR/HRMS : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., oxadiazole C=O at ~165 ppm, thioether S-CH₂ at ~3.5 ppm) and HRMS for molecular ion validation .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly if polymorphism or tautomerism is suspected .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography and UV-Vis detection .

Advanced Research Questions

Q. How can computational methods guide the design of bioactivity studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like α7 nicotinic receptors. Dock the oxadiazole core and thioether sidechain into active sites, prioritizing hydrophobic interactions and hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize in vitro assays .

Q. What strategies address low yields or contradictory data in oxadiazole synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized precursors or hydrolyzed thioethers). Adjust reaction time/temperature to suppress side reactions .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF enhances oxadiazole formation but may degrade acid-sensitive groups .
  • Catalyst Optimization : Test Pd/Cu catalysts for Suzuki couplings if aryl substituents are unstable under basic conditions .

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved for this compound?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small or weakly diffracting crystals. SHELXD can phase data from partial datasets .
  • Twinning Correction : Apply TWINLAWS in SHELXL to deconvolute overlapping reflections. R-values <5% indicate successful detwinning .
  • Hydrogen Bond Analysis : Generate ORTEP-3 diagrams to visualize packing motifs (e.g., π-π stacking of m-tolyl groups) that stabilize the lattice .

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